Cas no 1499538-34-9 (4-(2-bromo-4-chlorophenyl)butan-1-amine)

4-(2-bromo-4-chlorophenyl)butan-1-amine 化学的及び物理的性質
名前と識別子
-
- 4-(2-bromo-4-chlorophenyl)butan-1-amine
- 2-Bromo-4-chloro-benzenebutanamine
- Benzenebutanamine, 2-bromo-4-chloro-
- 1499538-34-9
- EN300-1915351
- AKOS020166544
-
- インチ: 1S/C10H13BrClN/c11-10-7-9(12)5-4-8(10)3-1-2-6-13/h4-5,7H,1-3,6,13H2
- InChIKey: SPXXIXFPXIWXNT-UHFFFAOYSA-N
- ほほえんだ: C1(CCCCN)=CC=C(Cl)C=C1Br
計算された属性
- せいみつぶんしりょう: 260.99199g/mol
- どういたいしつりょう: 260.99199g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- 密度みつど: 1.403±0.06 g/cm3(Predicted)
- ふってん: 330.7±32.0 °C(Predicted)
- 酸性度係数(pKa): 10.41±0.10(Predicted)
4-(2-bromo-4-chlorophenyl)butan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1915351-2.5g |
4-(2-bromo-4-chlorophenyl)butan-1-amine |
1499538-34-9 | 2.5g |
$1594.0 | 2023-09-17 | ||
Enamine | EN300-1915351-10.0g |
4-(2-bromo-4-chlorophenyl)butan-1-amine |
1499538-34-9 | 10g |
$5037.0 | 2023-05-31 | ||
Enamine | EN300-1915351-5.0g |
4-(2-bromo-4-chlorophenyl)butan-1-amine |
1499538-34-9 | 5g |
$3396.0 | 2023-05-31 | ||
Enamine | EN300-1915351-0.05g |
4-(2-bromo-4-chlorophenyl)butan-1-amine |
1499538-34-9 | 0.05g |
$683.0 | 2023-09-17 | ||
Enamine | EN300-1915351-1.0g |
4-(2-bromo-4-chlorophenyl)butan-1-amine |
1499538-34-9 | 1g |
$1172.0 | 2023-05-31 | ||
Enamine | EN300-1915351-0.5g |
4-(2-bromo-4-chlorophenyl)butan-1-amine |
1499538-34-9 | 0.5g |
$781.0 | 2023-09-17 | ||
Enamine | EN300-1915351-1g |
4-(2-bromo-4-chlorophenyl)butan-1-amine |
1499538-34-9 | 1g |
$813.0 | 2023-09-17 | ||
Enamine | EN300-1915351-10g |
4-(2-bromo-4-chlorophenyl)butan-1-amine |
1499538-34-9 | 10g |
$3500.0 | 2023-09-17 | ||
Enamine | EN300-1915351-0.1g |
4-(2-bromo-4-chlorophenyl)butan-1-amine |
1499538-34-9 | 0.1g |
$715.0 | 2023-09-17 | ||
Enamine | EN300-1915351-0.25g |
4-(2-bromo-4-chlorophenyl)butan-1-amine |
1499538-34-9 | 0.25g |
$748.0 | 2023-09-17 |
4-(2-bromo-4-chlorophenyl)butan-1-amine 関連文献
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
4-(2-bromo-4-chlorophenyl)butan-1-amineに関する追加情報
4-(2-Bromo-4-Chlorophenyl)Butan-1-Amine: A Comprehensive Overview
4-(2-Bromo-4-Chlorophenyl)Butan-1-Amine is a versatile organic compound with the CAS number 1499538-34-9. This compound has garnered significant attention in the fields of medicinal chemistry, materials science, and organic synthesis due to its unique structural properties and potential applications. The molecule consists of a butanamine backbone attached to a substituted phenyl ring, making it a valuable intermediate in the synthesis of various bioactive compounds.
The structure of 4-(2-Bromo-4-Chlorophenyl)Butan-1-Amine is characterized by a bromine atom at the 2-position and a chlorine atom at the 4-position of the phenyl ring, which introduces electronic and steric effects that can influence its reactivity and biological activity. The presence of these halogens also enhances the compound's stability, making it suitable for use in demanding chemical reactions. Recent studies have highlighted its role as a key intermediate in the synthesis of antidepressants, anti-inflammatory agents, and neuroprotective drugs, underscoring its importance in drug discovery.
One of the most notable aspects of this compound is its ability to undergo various nucleophilic substitution reactions. The bromine atom on the phenyl ring serves as an excellent leaving group, enabling the formation of diverse derivatives. For instance, substitution with hydroxyl or amino groups can lead to compounds with enhanced bioavailability and pharmacological activity. This property has been extensively exploited in recent research to develop targeted therapies for chronic diseases such as Alzheimer's and Parkinson's.
In addition to its role in drug development, 4-(2-Bromo-4-Chlorophenyl)Butan-1-Amine has found applications in the field of polymer chemistry. Its ability to act as a cross-linking agent has led to the creation of novel materials with improved mechanical properties and thermal stability. Researchers have also explored its use in the synthesis of block copolymers, which exhibit unique self-assembling behaviors and are promising for use in nanotechnology.
The synthesis of this compound typically involves a multi-step process, including Friedel-Crafts alkylation, bromination, and amination reactions. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, reducing production costs and minimizing environmental impact. For example, the use of palladium-catalyzed coupling reactions has enabled the selective introduction of functional groups, leading to higher yields and purer products.
From an environmental perspective, understanding the degradation pathways of 4-(2-Bromo-4-Chlorophenyl)Butan-1-Amine is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes oxidative degradation, releasing innocuous byproducts such as carbon dioxide and water. This information is vital for ensuring sustainable practices in its production and disposal.
In conclusion, 4-(2-Bromo-4-Chlorophenyl)Butan-1-Amine is a multifaceted compound with immense potential across various scientific disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies, make it an invaluable tool for researchers striving to develop innovative solutions in medicine, materials science, and beyond.
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